![molecular formula C17H17N5O3 B2813993 N1-(isoxazol-3-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1448072-87-4](/img/structure/B2813993.png)
N1-(isoxazol-3-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(isoxazol-3-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, also known as compound 25, is a synthetic small molecule that has gained interest in scientific research due to its potential pharmacological properties. This compound has been synthesized and tested for its efficacy in various biological applications, including cancer therapy, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
- Application : Researchers have developed a method for synthesizing substituted oxazoles using readily available α-bromoketones and benzylamines through visible-light photocatalysis at room temperature. The process employs 1 mol % of [Ru(phen)₃]Cl₂ photocatalyst with K₃PO₄ and CCl₃Br. This approach allows access to a variety of valuable oxazole compounds, including texaline, a natural product .
- Application : The compound’s structure-activity relationship has been investigated, revealing that 3-aryl-5-aryl-1,2,4-oxadiazoles are potential apoptosis inducers and anticancer agents. This research contributes to the development of new therapeutic strategies .
Photocatalysis and Oxazole Synthesis
Anticancer Agents and Apoptosis Induction
Propiedades
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-16(17(24)20-14-7-12-25-21-14)19-8-4-10-22-11-9-18-15(22)13-5-2-1-3-6-13/h1-3,5-7,9,11-12H,4,8,10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSZLCZWAKXTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.